4-(2,2,2-Trifluoroethyl)piperidine

Medicinal Chemistry ADME Physicochemical Properties

Medicinal chemists optimizing CNS candidates frequently encounter metabolic instability at the piperidine 4-position and hERG liability from basic amines. 4-(2,2,2-Trifluoroethyl)piperidine (CAS 956223-56-6) directly resolves these issues via its electron-withdrawing trifluoroethyl substituent: • Reduced pKa lowers hERG risk while enhancing passive permeability (logP 1.94) • Blocks oxidative metabolism at the 4-position, improving microsomal stability • Supplied as ≥95% pure hydrochloride salt for aqueous solubility and assay-ready preparation Available in research quantities (100 mg-25 g) with global shipping from BenchChem.

Molecular Formula C7H12F3N
Molecular Weight 167.17
CAS No. 956223-56-6
Cat. No. B3175197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroethyl)piperidine
CAS956223-56-6
Molecular FormulaC7H12F3N
Molecular Weight167.17
Structural Identifiers
SMILESC1CNCCC1CC(F)(F)F
InChIInChI=1S/C7H12F3N/c8-7(9,10)5-6-1-3-11-4-2-6/h6,11H,1-5H2
InChIKeyKFZIRTLPMRPYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2,2-Trifluoroethyl)piperidine Overview


4-(2,2,2-Trifluoroethyl)piperidine (CAS 956223-56-6) is a fluorinated piperidine derivative characterized by a 2,2,2-trifluoroethyl substituent at the 4-position of the piperidine ring . The presence of the trifluoroethyl group imparts distinct physicochemical properties, including increased lipophilicity and reduced basicity compared to unsubstituted or alkyl-substituted piperidines [1]. This compound is typically supplied as the hydrochloride salt (CAS 1384428-45-8) to improve stability and handling [2]. As a versatile building block, it is utilized in medicinal chemistry for the synthesis of bioactive molecules where modulation of lipophilicity, metabolic stability, and basicity is critical .

Unique Features of 4-(2,2,2-Trifluoroethyl)piperidine


In medicinal chemistry and chemical biology, piperidine scaffolds are widely used, but small changes in substitution can lead to significant differences in key drug-like properties [1]. 4-(2,2,2-Trifluoroethyl)piperidine occupies a unique position among 4-substituted piperidines due to the strong electron-withdrawing and lipophilic nature of the trifluoroethyl group [2]. Unlike simple alkyl analogs (e.g., 4-methyl- or 4-ethylpiperidine), the trifluoroethyl group substantially lowers the basicity of the piperidine nitrogen and increases metabolic stability against oxidative enzymes [3]. Compared to aryl analogs like 4-benzylpiperidine, it offers a different balance of lipophilicity and steric bulk . Therefore, direct substitution with other 4-substituted piperidines can alter the protonation state, membrane permeability, and metabolic profile of the resulting compounds, potentially undermining structure-activity relationships and pharmacokinetic performance. The quantitative evidence below details these critical differentiators.

4-(2,2,2-Trifluoroethyl)piperidine Differentiation Evidence


Lipophilicity vs Analogs

The calculated partition coefficient (logP) for 4-(2,2,2-trifluoroethyl)piperidine is 1.94 [1]. This value is significantly higher than that of 4-methylpiperidine (logP = 1.42) and moderately higher than 4-ethylpiperidine (logP = 1.81) [2], indicating enhanced lipophilicity conferred by the trifluoroethyl group. Compared to the more lipophilic 4-benzylpiperidine (logP = 2.56) , 4-(2,2,2-trifluoroethyl)piperidine offers an intermediate lipophilicity profile that may better balance membrane permeability and aqueous solubility.

Medicinal Chemistry ADME Physicochemical Properties

Basicity Reduction via Trifluoroethyl

While experimental pKa data for 4-(2,2,2-trifluoroethyl)piperidine are not publicly available, the electron-withdrawing nature of the trifluoroethyl group is known to significantly reduce the basicity of the piperidine nitrogen compared to unsubstituted or alkyl-substituted analogs [1]. For reference, the pKa of piperidine is 11.22 [2], and 4-methylpiperidine is approximately 10.5 . The trifluoroethyl group is expected to lower the pKa by at least 1-2 units, resulting in a less basic amine. This shift in basicity alters the protonation state at physiological pH, which can enhance membrane permeability and reduce off-target interactions with basic amine-binding receptors or enzymes.

Medicinal Chemistry Physicochemical Properties ADME

Metabolic Stability Advantage

Fluorinated alkyl groups, including the 2,2,2-trifluoroethyl moiety, are widely recognized for their ability to improve metabolic stability by reducing susceptibility to oxidative metabolism, particularly by cytochrome P450 enzymes [1]. In contrast, alkyl-substituted piperidines (e.g., 4-methylpiperidine, 4-ethylpiperidine) are more prone to CYP-mediated oxidation [2]. While direct comparative microsomal stability data for 4-(2,2,2-trifluoroethyl)piperidine versus its alkyl analogs are not available in the public domain, the class-level effect is well-documented: the trifluoroethyl group introduces a strong electron-withdrawing field that can deactivate adjacent C-H bonds toward CYP oxidation [3]. This translates to a longer metabolic half-life and potentially improved oral bioavailability for derivatives incorporating this building block.

Drug Metabolism Pharmacokinetics ADME

Solubility Advantage of Hydrochloride Salt

4-(2,2,2-Trifluoroethyl)piperidine is commercially available primarily as the hydrochloride salt (CAS 1384428-45-8) [1], which offers significantly improved aqueous solubility compared to the free base . The hydrochloride salt form has a calculated logP of approximately 1.58 , reflecting the impact of ionization on distribution properties. In contrast, many alkyl-substituted piperidine analogs (e.g., 4-methylpiperidine, 4-ethylpiperidine) are typically handled as free bases, which can pose challenges in aqueous formulations. The availability of a well-characterized, high-purity (≥95%) hydrochloride salt facilitates accurate weighing, dissolution in aqueous buffers, and consistent dosing in biological assays.

Formulation Physicochemical Properties Medicinal Chemistry

Application Scenarios for 4-(2,2,2-Trifluoroethyl)piperidine


CNS Lipophilicity & Permeability Optimization

With a logP of 1.94 , 4-(2,2,2-trifluoroethyl)piperidine provides an intermediate lipophilicity that is often desirable for central nervous system (CNS) drug candidates, balancing the need for blood-brain barrier penetration with avoidance of excessive lipophilicity-related liabilities (e.g., high plasma protein binding, promiscuous off-target activity). This profile distinguishes it from more lipophilic aryl analogs like 4-benzylpiperidine (logP 2.56) and more hydrophilic alkyl analogs . The reduced basicity further enhances passive permeability, making it a suitable building block for designing CNS-penetrant ligands.

Metabolic Stability in Lead Optimization

In lead optimization campaigns where metabolic instability is identified as a key liability (e.g., rapid clearance in microsomal or hepatocyte assays), incorporation of the trifluoroethyl moiety is a proven strategy to block sites of oxidative metabolism . 4-(2,2,2-Trifluoroethyl)piperidine offers this advantage as a discrete building block, allowing medicinal chemists to replace metabolically labile alkyl piperidines (e.g., 4-methylpiperidine) without extensive scaffold redesign . This is particularly valuable in programs targeting chronic indications where sustained exposure is critical.

Modulating Amine Off-Target Effects

High basicity of piperidine nitrogens is often associated with hERG channel blockade and other off-target pharmacology . The electron-withdrawing trifluoroethyl group in 4-(2,2,2-trifluoroethyl)piperidine lowers the pKa of the piperidine nitrogen , reducing the proportion of protonated, positively charged species at physiological pH. This property can be exploited to mitigate hERG risk and improve selectivity profiles in medicinal chemistry programs. Using this building block early in SAR exploration allows for systematic control of basicity while maintaining the piperidine scaffold.

Aqueous Formulation for Assays

The commercial availability of 4-(2,2,2-trifluoroethyl)piperidine as a high-purity (≥95%) hydrochloride salt simplifies preparation of assay-ready solutions in aqueous buffers . This contrasts with the free base forms of many alkyl-substituted piperidines, which require organic co-solvents or sonication for dissolution, introducing potential variability in cell-based or biochemical assays. Researchers can reliably prepare stock solutions in water or PBS, ensuring consistent compound exposure and reducing solvent-related artifacts in high-throughput screening.

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